molecular formula C15H13N3O2 B2775450 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one CAS No. 276687-49-1

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one

Cat. No.: B2775450
CAS No.: 276687-49-1
M. Wt: 267.288
InChI Key: YEZWAJDLKMDLJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(phenoxymethyl)benzoic acid.

    Cyclization: The benzoic acid derivative undergoes cyclization with formamide to form the quinazolinone core.

The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with potential biological activities .

Scientific Research Applications

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-phenylquinazolin-4(3H)-one
  • 2-(phenoxymethyl)quinazolin-4(3H)-one
  • 3-aminoquinazolin-4(3H)-one

Uniqueness

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the phenoxymethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-2-(phenoxymethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-14(10-20-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZWAJDLKMDLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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